molecular formula C17H24N6O B6766060 N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B6766060
M. Wt: 328.4 g/mol
InChI Key: IGZCGSCGCUWCCO-UHFFFAOYSA-N
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Description

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a complex organic compound that features a triazole and pyrazole ring system. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Properties

IUPAC Name

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-10-14(11(2)22(3)21-10)8-16(24)18-9-15-19-20-17(12-4-5-12)23(15)13-6-7-13/h12-13H,4-9H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZCGSCGCUWCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NCC2=NN=C(N2C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves the formation of the triazole and pyrazole rings followed by their coupling. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions. The pyrazole ring is often formed via condensation reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole and pyrazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Trazodone: A triazole-containing antidepressant.

    Rufinamide: A triazole-based antiepileptic drug.

Uniqueness

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is unique due to its specific combination of triazole and pyrazole rings, which confer distinct biological activities and potential therapeutic applications. Its structural features allow for versatile interactions with biological targets, making it a valuable compound for further research and development.

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